molecular formula C17H17ClN4O3S B2830821 N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-52-9

N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2830821
CAS No.: 1048678-52-9
M. Wt: 392.86
InChI Key: TUBIKHLEOCXQFT-UHFFFAOYSA-N
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Description

N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a chlorinated aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amide or ketone derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as an antimicrobial agent. Its structure suggests it could interact with bacterial enzymes or cell walls, inhibiting growth or replication .

Medicine

In medicine, the compound is being investigated for its potential as an anti-cancer agent. The presence of the thiazole ring, which is known for its biological activity, makes it a candidate for drug development .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their function. The chlorinated aromatic ring can enhance binding affinity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide features a unique combination of a thiazole ring and a pyrrolidine ring, which may confer distinct biological activities and chemical reactivity. The presence of the chlorinated aromatic amine also differentiates it from other thiazole derivatives, potentially enhancing its biological activity through increased lipophilicity and binding affinity .

Properties

IUPAC Name

N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-9-2-3-10(6-12(9)18)19-15(24)7-11-8-26-17(20-11)22-16(25)13-4-5-14(23)21-13/h2-3,6,8,13H,4-5,7H2,1H3,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBIKHLEOCXQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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